molecular formula C4H9NO4S B1642250 Ethyl 2-sulfamoylacetate CAS No. 55897-04-6

Ethyl 2-sulfamoylacetate

Cat. No. B1642250
Key on ui cas rn: 55897-04-6
M. Wt: 167.19 g/mol
InChI Key: MBUPBHNRKOZUAT-UHFFFAOYSA-N
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Patent
US04411899

Procedure details

A solution of 54.6 g (0.29 mole) ethoxy carbonyl methanesulfonyl chloride in 250 ml methylene chloride is stirred at 0° under a nitrogen atmosphere while 46.8 g (0.29 mole) hexamethyldisilazane is added dropwise. The resulting cloudy solution is allowed to warm to 25° over one hour and then evaporated in vacuo to an oil which crystallizes: yield of the title product is 48.4 g (100%), mp 63°-67°; lit.1 mp 67°-68°, lit2 mp 66°-68°.
Quantity
54.6 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][S:7](Cl)(=[O:9])=[O:8])=[O:5])[CH3:2].C[Si](C)(C)[NH:13][Si](C)(C)C>C(Cl)Cl>[CH2:1]([O:3][C:4]([CH2:6][S:7]([NH2:13])(=[O:9])=[O:8])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
54.6 g
Type
reactant
Smiles
C(C)OC(=O)CS(=O)(=O)Cl
Name
Quantity
46.8 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)CS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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